2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine
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Overview
Description
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- 2-Amino-3-cyano-4,5,6-trisubstituted pyridines
- 2,4,6-Trisubstituted pyridines
- Pyridine-based ligands and catalysts .
Uniqueness
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is unique due to its combination of amino and multiple cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in chemical transformations make it a valuable compound in research and industry .
Biological Activity
2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with three cyano groups and an amino group, which contributes to its reactivity and biological potential. The synthesis typically involves multi-step processes that can vary based on the desired derivatives and their specific applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-amino derivatives of pyridines. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Escherichia coli | 62.5 μg/mL |
Compound B | Bacillus subtilis | 200 μg/mL |
Compound C | Clostridium tetani | 250 μg/mL |
Compound D | Salmonella typhi | 100 μg/mL |
These findings indicate that modifications in the structure can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor cell proliferation. For example, derivatives of related pyridine compounds have demonstrated selective cytotoxicity against cancer cell lines such as HePG2. The structure-activity relationship (SAR) indicates that the presence of cyano groups significantly enhances anticancer properties .
3. Enzyme Inhibition Studies
Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been tested against various enzymes, including carbonic anhydrase (CA), which plays a vital role in physiological processes:
Enzyme | IC50 Value (μM) |
---|---|
hCA I | 2.84 - 112.44 |
hCA II | 2.56 - 31.17 |
These results suggest that certain derivatives exhibit strong inhibition capabilities, making them valuable in treating conditions where CA is implicated .
Case Studies
A notable case study involved the synthesis and evaluation of several 2-amino-3-cyanopyridine derivatives for their biological activities. The study reported that specific modifications led to enhanced selectivity and potency against targeted receptors, including adenosine receptors . This highlights the importance of structural optimization in developing effective therapeutic agents.
Properties
IUPAC Name |
2-amino-6-pyridin-2-ylpyridine-3,4,5-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N6/c14-5-8-9(6-15)12(11-3-1-2-4-18-11)19-13(17)10(8)7-16/h1-4H,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIEEDXQBTFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.